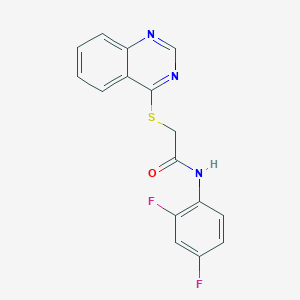

![molecular formula C18H13N3O2 B2929419 N-[4-(1H-benzimidazol-2-yl)phenyl]furan-2-carboxamide CAS No. 294891-58-0](/img/structure/B2929419.png)

N-[4-(1H-benzimidazol-2-yl)phenyl]furan-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzimidazole derivatives are of particular interest due to their diverse biological activity and clinical applications . This ring system is present in various antiparasitic, fungicidal, anthelmintic, and anti-inflammatory drugs .

Synthesis Analysis

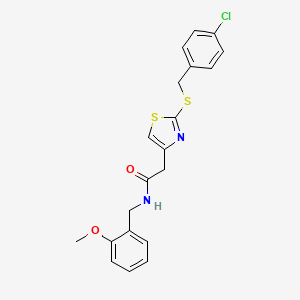

A series of new benzamidine derivatives have been synthesized in good yields by involving 1H-benzimidazol-2-yl-2-bromoethanone, 4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine, and N-benzylidene-4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine as reactive intermediates .Molecular Structure Analysis

The IR spectrum of a similar compound showed absorption bands at 3223 (N–H), 3062 (C–Harom), 1579 (C=Carom), 1225 (N=C), and 642 cm–1 (C–S) .Chemical Reactions Analysis

In the synthesis of a similar compound, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde in high yield .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound were analyzed using IR and NMR spectroscopy .科学的研究の応用

Synthesis and Reactivity

Studies have shown that furan-2-carboxamide derivatives can be synthesized through various methods, often leading to compounds with potential applications in chemical synthesis and material science. For example, the synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole highlight the potential of furan-2-carboxamide derivatives in the development of novel compounds through electrophilic substitution reactions, offering insights into their versatility in chemical synthesis (А. Aleksandrov & М. М. El’chaninov, 2017).

Molecular Recognition

Furan-2-carboxamide derivatives have been explored for their ability to bind to DNA, demonstrating the potential for the design of compounds that can recognize specific nucleic acid sequences. This has implications for developing new therapeutics and understanding molecular recognition mechanisms. For instance, a study on DB293, a derivative with one phenyl ring of furamidine replaced with a benzimidazole, shows enhanced binding to GC-containing DNA sites, providing a foundation for designing molecules for specific DNA interaction (L. Wang et al., 2000).

Antiplasmodial Activity

Furan-2-carboxamide derivatives have been investigated for their antiplasmodial activity, contributing to the search for new treatments against malaria. A study on N-acylated furazan-3-amine derivatives revealed structure-activity relationships crucial for antiplasmodial properties, indicating the therapeutic potential of these compounds against Plasmodium falciparum strains (Theresa Hermann et al., 2021).

Antiprotozoal Agents

Research into dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, which include furan-2-carboxamide analogues, has demonstrated significant in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum. These findings highlight the potential of furan-2-carboxamide derivatives as antiprotozoal agents, offering new avenues for the development of treatments for diseases like sleeping sickness and malaria (M. Ismail et al., 2004).

作用機序

Target of Action

Benzimidazole derivatives have been known to interact with a variety of biological targets, including enzymes and receptors, contributing to their broad range of biological activities .

Mode of Action

Benzimidazole derivatives have been reported to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The specific interactions and changes resulting from this compound’s action would depend on its specific target.

Biochemical Pathways

Benzimidazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Benzimidazole derivatives have been associated with a variety of biological activities, suggesting that they may induce a range of molecular and cellular effects .

将来の方向性

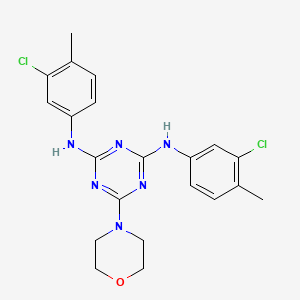

The development of efficient methods to synthesize biologically important heterocyclic compounds from readily available starting materials is attractive and significant in organic and medicinal chemistry . The linker group and substitution at N-1, C-2, C-5, and C-6 positions have been found to be the most contributory factors for anticancer activity . This will help in the further design to afford more selective, potent, and multi-target anticancer of 2-substituted benzimidazole-based compounds .

特性

IUPAC Name |

N-[4-(1H-benzimidazol-2-yl)phenyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O2/c22-18(16-6-3-11-23-16)19-13-9-7-12(8-10-13)17-20-14-4-1-2-5-15(14)21-17/h1-11H,(H,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIQKNOSKYQWLAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-dimethyl-6-(methylsulfanyl)-N-[4-(trifluoromethyl)-1,3-thiazol-2-yl]pyrimidine-5-carboxamide](/img/structure/B2929345.png)

![N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2929346.png)

![N-benzyl-2-[[3-(4-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2929347.png)

![tert-butylN-[3-(2-bromo-5-nitrophenoxy)propyl]carbamate](/img/structure/B2929350.png)